4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide is a chemical compound with the molecular formula C11H19NO2. It is a derivative of bicyclo[2.2.2]octane, a structure characterized by a three-dimensional cage-like arrangement of carbon atoms. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane, which is commercially available or can be synthesized through known methods.
Carboxylation: The carboxylic acid group is introduced at the 1-position through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Amidation: The final step involves the conversion of the carboxylic acid to its methylamide derivative using reagents such as methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 4-Carboxybicyclo[2.2.2]octane-1-carboxylic Acid Methylamide
Reduction: 4-Hydroxymethylbicyclo[2.2.2]octane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
4-Hydroxymethylbicyclo[222]octane-1-carboxylic Acid Methylamide is unique due to the presence of both hydroxymethyl and carboxylic acid methylamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-(hydroxymethyl)-N-methylbicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C11H19NO2/c1-12-9(14)11-5-2-10(8-13,3-6-11)4-7-11/h13H,2-8H2,1H3,(H,12,14) |
InChI Key |
MCTBYFWXLHGJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CCC(CC1)(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.